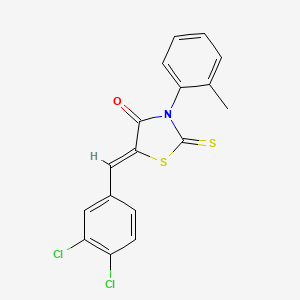

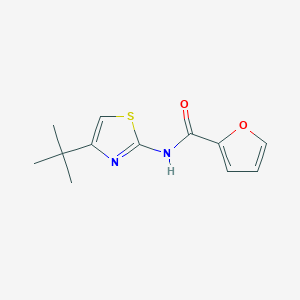

5-(3,4-dichlorobenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of thiazolidinone, a class with varied biological activities and significant chemical properties. It is synthesized primarily through Knoevenagel condensation and has been explored for its potential in various fields, excluding drug use and dosage information.

Synthesis Analysis

Thiazolidinones are typically synthesized via Knoevenagel condensation, involving the reaction of aldehydes with thiazolidinedione under basic conditions. This method is fundamental in producing various derivatives, including the subject compound, which undergoes specific substitutions to attain desired functionalities and structural features.

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by X-ray diffraction and NMR spectroscopy, revealing non-planar geometries and specific intra- and intermolecular interactions, such as hydrogen bonding and π-π stacking, which contribute to their stability and reactivity (Khelloul et al., 2016). The dihedral angles between aromatic rings and the positioning of substituents significantly influence the compound's electronic properties and biological activity.

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Computational Studies

One significant area of research involves the analysis of similar thiazolidin-4-one derivatives' crystal structures and computational studies. For instance, a study conducted by Khelloul et al. (2016) characterized a thiazolidin-4-one derivative using X-ray single crystal diffraction and NMR spectra. Theoretical investigations were performed to compare the X-ray structure with computational models, highlighting the non-planar structure and the molecule's intra- and intermolecular contacts, which are essential for understanding its interactions and reactivity in various contexts Khelloul et al., 2016.

Anticancer and Antiangiogenic Effects

Research on thioxothiazolidin-4-one derivatives has also explored their potential anticancer and antiangiogenic effects. Chandrappa et al. (2010) synthesized a series of novel thioxothiazolidin-4-one derivatives and investigated their effects on tumor growth and angiogenesis using mouse models. The study demonstrated significant reductions in tumor volume and cell number, alongside strong antiangiogenic effects, suggesting these derivatives as potential candidates for anticancer therapy Chandrappa et al., 2010.

Antimicrobial Activity

Another critical application area is the development of antimicrobial agents. B'Bhatt and Sharma (2017) synthesized novel compounds containing the 2-thioxothiazolidin-4-one derivative and evaluated their antibacterial and antifungal activities. Their findings indicated variable and modest activities against several bacterial and fungal strains, pointing to the potential use of these compounds in developing new antimicrobial treatments B'Bhatt and Sharma, 2017.

Eigenschaften

IUPAC Name |

(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2NOS2/c1-10-4-2-3-5-14(10)20-16(21)15(23-17(20)22)9-11-6-7-12(18)13(19)8-11/h2-9H,1H3/b15-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJRRABVXOJADMN-DHDCSXOGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC(=C(C=C3)Cl)Cl)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5Z)-5-(3,4-dichlorobenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)ethyl]-3-(2-pyrimidinyloxy)benzamide](/img/structure/B5505787.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(phenoxyacetyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5505807.png)

![(4-morpholinylmethyl)[2-(4-pyridinyl)ethyl]phosphinic acid](/img/structure/B5505820.png)

![1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinecarboxamide](/img/structure/B5505831.png)

![3-{hydroxy[(2-oxo-1-azepanyl)methyl]phosphoryl}propanoic acid](/img/structure/B5505832.png)

![4-[(2-fluorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5505849.png)

![3,5-dimethyl-7-(5-methyl-2-phenyl-3-furoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5505857.png)

![4-{[(4,5-dibromo-2-furyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5505859.png)

![2-(3-fluorophenyl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]azepane](/img/structure/B5505865.png)